molecular formula C9H8BrClO3 B8717082 Methyl 2-(2-bromo-4-chlorophenoxy)acetate

Methyl 2-(2-bromo-4-chlorophenoxy)acetate

Cat. No.: B8717082
M. Wt: 279.51 g/mol
InChI Key: IUNGZYAGGYMMEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-bromo-4-chlorophenoxy)acetate is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine and chlorine atoms attached to a phenoxy group, which is further connected to an acetic acid moiety through a methyl ester linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(2-bromo-4-chlorophenoxy)-, methyl ester typically involves the esterification of 2-(2-bromo-4-chlorophenoxy)acetic acid with methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to ensure higher yields and purity. The use of automated systems allows for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, leading to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-bromo-4-chlorophenoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions are commonly used.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be used.

Major Products Formed

    Substitution Reactions: Products depend on the substituents introduced.

    Hydrolysis: The major products are 2-(2-bromo-4-chlorophenoxy)acetic acid and methanol.

    Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 2-(2-bromo-4-chlorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of acetic acid, 2-(2-bromo-4-chlorophenoxy)-, methyl ester involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms enhances its reactivity, allowing it to interact with various biological molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-bromo-4-chlorophenoxy)acetic acid: The parent compound, differing only by the presence of a carboxylic acid group instead of a methyl ester.

    Phenoxyacetic acid derivatives: Compounds with similar phenoxyacetic acid structures but different substituents on the phenyl ring.

Uniqueness

Methyl 2-(2-bromo-4-chlorophenoxy)acetate is unique due to the combination of bromine and chlorine atoms on the phenoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C9H8BrClO3

Molecular Weight

279.51 g/mol

IUPAC Name

methyl 2-(2-bromo-4-chlorophenoxy)acetate

InChI

InChI=1S/C9H8BrClO3/c1-13-9(12)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3

InChI Key

IUNGZYAGGYMMEL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)Cl)Br

Origin of Product

United States

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